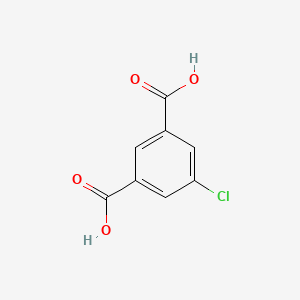

5-Chloroisophthalic acid

Description

BenchChem offers high-quality 5-Chloroisophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloroisophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chlorobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPFTLXIQQYOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062217 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2157-39-3 | |

| Record name | 5-Chloro-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2157-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloroisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Infrared (IR) spectroscopy of 5-Chloroisophthalic acid

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 5-Chloroisophthalic Acid

Authored by: A Senior Application Scientist

Abstract

5-Chloroisophthalic acid is a key bifunctional aromatic building block utilized in the synthesis of advanced polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. Ensuring the structural integrity and purity of this compound is paramount for the successful development of downstream products. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative analytical method for its characterization. This technical guide provides a detailed exploration of the theoretical principles, experimental protocols, and spectral interpretation of 5-Chloroisophthalic acid, designed for researchers, scientists, and professionals in drug development and materials science. We delve into the causality behind experimental choices and provide a self-validating framework for analyzing its unique spectral features.

Introduction: The Molecular Profile of 5-Chloroisophthalic Acid

5-Chloroisophthalic acid (C₈H₅ClO₄) is a substituted aromatic dicarboxylic acid.[1] Its structure consists of a benzene ring functionalized with two carboxylic acid groups at positions 1 and 3, and a chlorine atom at position 5. This specific arrangement of functional groups imparts distinct chemical properties and makes it a valuable precursor in various synthetic applications, including the creation of acid-degradable polymers for drug delivery.[2]

Key Physicochemical Properties:

-

Molecular Formula: C₈H₅ClO₄

-

Molecular Weight: 200.58 g/mol [1]

-

Melting Point: 279-280 °C[1]

-

Appearance: White to off-white crystalline powder

Infrared spectroscopy is an indispensable tool for confirming the identity and assessing the purity of such molecules. The technique probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure. For 5-Chloroisophthalic acid, IR spectroscopy allows for the unambiguous identification of the carboxylic acid moieties, the aromatic ring, its substitution pattern, and the carbon-chlorine bond.

Foundational Principles: Molecular Vibrations and IR Absorption

Infrared radiation absorption occurs when the frequency of the radiation matches the frequency of a natural vibration within a molecule. These vibrations, which include stretching (changes in bond length) and bending (changes in bond angle), are specific to the types of bonds and functional groups present.

For 5-Chloroisophthalic acid, the key vibrational modes we anticipate are:

-

O-H Stretching: From the carboxylic acid groups.

-

C-H Stretching: From the aromatic ring.

-

C=O Stretching: From the carbonyl of the carboxylic acid groups.

-

C=C Stretching: From the aromatic ring framework.

-

C-O Stretching & O-H Bending: From the carboxylic acid groups.

-

C-H Bending: Out-of-plane bends from the aromatic ring, which are highly diagnostic of the substitution pattern.

-

C-Cl Stretching: From the chloro-substituent.

A crucial aspect of the IR spectroscopy of carboxylic acids is the formation of hydrogen-bonded dimers in the solid state.[3] This intermolecular interaction significantly influences the position and shape of the O-H and C=O stretching bands, a key diagnostic feature we will explore in detail.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines the robust and widely accepted Potassium Bromide (KBr) pellet method for analyzing solid samples. This technique ensures a homogenous dispersion of the analyte in an IR-transparent matrix, minimizing scattering effects and producing a high-quality transmission spectrum.[4][5]

Step-by-Step Methodology for KBr Pellet Preparation

-

Reagent & Equipment Preparation:

-

Ensure all equipment (agate mortar and pestle, pellet die, hydraulic press) is meticulously clean and dry to prevent contamination.

-

Use high-purity, spectroscopy-grade KBr powder. Gently heat the KBr in an oven (e.g., at 110°C for 2-4 hours) and store it in a desiccator to eliminate adsorbed water, which shows a broad absorption in the IR spectrum.

-

-

Sample Grinding & Mixing:

-

Weigh approximately 1-2 mg of 5-Chloroisophthalic acid and 100-200 mg of the dried KBr powder.[5] The ratio is critical; too much sample leads to overly intense, saturated absorption bands.

-

Transfer a small amount of KBr to the agate mortar and grind it to a fine, consistent powder. This pre-conditions the mortar surface.

-

Add the 5-Chloroisophthalic acid sample to the mortar and gently triturate.

-

Add the remaining KBr in portions, grinding thoroughly after each addition. The goal is to achieve a homogenous, flour-like mixture where the sample particles are finely dispersed within the KBr matrix.

-

-

Pellet Formation:

-

Carefully transfer the powder mixture into the collar of the pellet die. Distribute the powder evenly across the bottom surface of the die.

-

Insert the plunger and place the die assembly into a hydraulic press.

-

Apply pressure (typically 7-10 tons) for several minutes. The pressure causes the KBr to flow and form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio, at a spectral resolution of 4 cm⁻¹.

-

Causality Note: The KBr pellet method is chosen for its ability to produce sharp, well-resolved spectra for crystalline solids.[6] The high pressure applied during pellet formation reduces light scattering. An alternative, often faster method is Attenuated Total Reflectance (ATR), where the solid powder is simply pressed against a high-refractive-index crystal.[5] While convenient, ATR spectra can sometimes differ slightly in relative peak intensities and positions compared to transmission spectra.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The IR spectrum of 5-Chloroisophthalic acid is complex but can be systematically interpreted by assigning absorption bands to specific molecular vibrations.

Diagram: Key Vibrational Modes of 5-Chloroisophthalic Acid

Sources

- 1. 5-Chloroisophthalic acid|lookchem [lookchem.com]

- 2. Acid-degradable polymers for drug delivery: a decade of innovation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Purity Analysis of 5-Chloroisophthalic Acid

This guide provides an in-depth exploration of the analytical methodologies crucial for determining the purity of 5-Chloroisophthalic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the underlying scientific principles and rationale behind the selection of specific analytical techniques. Our focus is on creating a self-validating system of analysis that ensures the highest degree of accuracy and reliability, in line with stringent regulatory expectations.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

5-Chloroisophthalic acid (C₈H₅ClO₄, Molar Mass: 200.58 g/mol ) is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a chlorinated benzene ring with two carboxylic acid groups at positions 1 and 3, lends itself to diverse chemical modifications. However, the very reactivity that makes it a valuable intermediate also presents challenges in maintaining its purity. Impurities, which can arise from starting materials, by-products of synthesis, or degradation, can have a significant impact on the safety, efficacy, and stability of the final drug product.[2] Therefore, a robust and comprehensive purity analysis is not merely a quality control measure but a cornerstone of drug safety and regulatory compliance.[3][4]

This guide will detail a multi-faceted approach to the purity analysis of 5-Chloroisophthalic acid, encompassing chromatographic, spectroscopic, and thermal methods. Each section will provide not only the "how" but also the "why," empowering the reader to not just follow a protocol but to understand and adapt it to their specific needs.

Chromatographic Purity Assessment: The Power of Separation

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like 5-Chloroisophthalic acid. Its ability to separate the main component from structurally similar impurities provides a precise quantitative measure of purity.

The Rationale Behind Reversed-Phase HPLC

For a polar, acidic compound like 5-Chloroisophthalic acid, reversed-phase HPLC (RP-HPLC) is the method of choice. The stationary phase is nonpolar (typically C18), and the mobile phase is polar. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.[5] By using an acidic mobile phase, the ionization of the carboxylic acid groups is suppressed, leading to better retention and improved peak shape.

Proposed HPLC Method for Purity Determination

Table 1: Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic acids. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress ionization of the analyte and impurities, leading to better peak shape. |

| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency. |

| Gradient | 30% B to 70% B over 20 minutes | A gradient elution is necessary to separate impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Detection | UV at 225 nm | Aromatic rings with carboxylic acid groups typically have strong absorbance in this region. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

This method should be rigorously validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7]

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Accurately weigh and dissolve 5-Chloroisophthalic acid reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

-

System Suitability: Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is less than 2.0%.

-

Analysis: Inject the sample solution and integrate all peaks.

-

Calculation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Identification of Potential Impurities

The identification of potential impurities is a critical step in developing a comprehensive purity analysis. These can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities

These impurities arise from the manufacturing process and can include:

-

Starting Materials: Unreacted isophthalic acid or its precursors.

-

Intermediates: For instance, if the synthesis involves the nitration of isophthalic acid followed by reduction and then a Sandmeyer reaction, residual 5-nitroisophthalic acid or 5-aminoisophthalic acid could be present.[3]

-

By-products: Isomeric impurities such as 2-chloroisophthalic acid or 4-chloroisophthalic acid can be formed during the chlorination step. Dichlorinated or other over-halogenated species are also a possibility.

Degradation Products

5-Chloroisophthalic acid is generally stable, but degradation can occur under harsh conditions of heat, light, or extreme pH. Forced degradation studies, as outlined in ICH guidelines, should be performed to identify potential degradation products.

Spectroscopic Characterization for Identity and Purity Confirmation

Spectroscopic techniques provide orthogonal information to chromatography and are essential for confirming the identity of 5-Chloroisophthalic acid and for characterizing any unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum of 5-Chloroisophthalic acid in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons.[8] The chemical shifts and coupling patterns can confirm the substitution pattern on the benzene ring. For a related compound, 5-hydroxyisophthalic acid, the aromatic protons appear around 7.5-8.0 ppm.[9]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with HPLC (LC-MS), is invaluable for identifying impurities. It provides the molecular weight of the parent compound and any co-eluting impurities. The fragmentation pattern can further aid in structural elucidation. In negative ion mode, 5-Chloroisophthalic acid would be expected to show a prominent ion at m/z 200/202, corresponding to the [M-H]⁻ ion with the characteristic isotopic pattern of chlorine.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups. The FTIR spectrum of 5-Chloroisophthalic acid will be characterized by:

-

O-H stretch: A broad absorption band from the carboxylic acid groups.

-

C=O stretch: A strong absorption from the carbonyl of the carboxylic acid.

-

C-Cl stretch: An absorption in the fingerprint region.

Thermal Analysis: Assessing Stability and Purity

Thermal analysis techniques provide information on the physical properties and thermal stability of 5-Chloroisophthalic acid.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[15][16] For a pure, crystalline substance, DSC will show a sharp endothermic peak corresponding to its melting point. The presence of impurities will typically lead to a broadening of the melting peak and a depression of the melting point.[17] The melting point of 5-Chloroisophthalic acid is reported to be 279-280 °C.[18]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[19][20] It is useful for determining the presence of residual solvents or water and for assessing the thermal stability of the compound. A TGA thermogram of pure, dry 5-Chloroisophthalic acid should show no significant mass loss until the onset of decomposition.

Data Presentation and Interpretation

According to ICH guidelines, impurities should be reported at levels above a certain threshold, typically 0.05% for drug substances.[21] All results should be presented in a clear and organized manner.

Table 2: Example Purity Report for a Batch of 5-Chloroisophthalic Acid

| Peak No. | Retention Time (min) | Relative Retention Time | Peak Area (%) | Impurity Classification |

| 1 | 5.2 | 0.58 | 0.08 | Process-related (Isomer) |

| 2 | 9.0 | 1.00 | 99.75 | 5-Chloroisophthalic acid |

| 3 | 11.5 | 1.28 | 0.12 | Process-related (Starting Material) |

| 4 | 14.3 | 1.59 | 0.05 | Unknown |

| Total Impurities | 0.25 |

Visualizing the Analytical Workflow

A well-defined workflow is essential for ensuring a comprehensive and systematic purity analysis.

Caption: Workflow for the comprehensive purity analysis of 5-Chloroisophthalic acid.

Conclusion

The purity analysis of 5-Chloroisophthalic acid is a multi-step process that requires a combination of chromatographic, spectroscopic, and thermal techniques. A thorough understanding of the underlying principles of each method, coupled with a systematic approach to method development and validation, is essential for ensuring the quality and safety of this critical pharmaceutical intermediate. This guide provides a framework for establishing a robust and reliable purity testing regimen that is both scientifically sound and compliant with global regulatory standards.

References

-

SIELC Technologies. (n.d.). Separation of 5-Bromoisophthalic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

Al-Rimawi, F., Zare, A., & El-Haj, B. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 435–442. [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69257, 5-Hydroxyisophthalic acid. Retrieved from [Link]

- U.S. Patent No. 5,703,274. (1997). Process for the preparation of 5-hydroxyisophtalic acids.

-

Kovtun, A., et al. (2015). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Molecules, 20(8), 14837-14853. [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

LookChem. (n.d.). 5-Chloroisophthalic acid. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). ICH Quality Guidelines. Retrieved from [Link]

- Lewis, E. A., & McElhaney, J. R. (2009). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

-

ResearchGate. (n.d.). FTIR spectrum of copolyesters based on 5-sulfoisophthalic acid and.... Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Fabrication of 5-R-isophthalic acid-modulated cadmium–organic coordination polymers and selectivity for the efficient detection of multiple analytes. CrystEngComm, 23(34), 5896-5905. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

- CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid - Google Patents. (n.d.).

-

Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Retrieved from [Link]

-

MassBank. (n.d.). Benzoic acids and derivatives. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Purity determination by DSC. Retrieved from [Link]

-

European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry (DSC) analysis performed on the Ce0.5.... Retrieved from [Link]

-

Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

-

PubMed. (1976). Synthesis of 5-substituted isophthalic acids and competitive inhibition studies with bovine liver glutamate dehydrogenase. Retrieved from [Link]

-

ResearchGate. (2025). Identification and characterization of five new classes of chlorogenic acids in burdock (Arctium lappa L.) roots by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

- Hassan, L. G., Shehu, I., & Umar, A. U. (2025). Phytochemical Profiling and FTIR Analysis of Semi-polar Extracts from Digitaria horizontalis Aerial Parts. ChemClass Journal, 9(3), 263-272.

-

International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

-

Practical Guide. (2026). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Retrieved from [Link]

-

Netzsch. (2019). Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S20 . FTIR spectra of 5b .. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Stabilization of Radical Active Species in a MOF Nanospace to Exploit Unique Reaction Pathways. Retrieved from [Link]

-

Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69257, 5-Hydroxyisophthalic acid. Retrieved from [Link]

-

Frontiers in Plant Science. (2021). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Retrieved from [Link]

-

University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved from [Link]

-

Netzsch. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of a Terephthalic acid, b MOF-5, c NH2-MOF-5, d MCOF, and.... Retrieved from [Link]

Sources

- 1. ICH Official web site : ICH [ich.org]

- 2. jpionline.org [jpionline.org]

- 3. CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid - Google Patents [patents.google.com]

- 4. tianmingpharm.com [tianmingpharm.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. Separation of 5-Bromoisophthalic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 8. Isophthalic acid(121-91-5) 1H NMR [m.chemicalbook.com]

- 9. 5-Hydroxyisophthalic acid(618-83-7) 1H NMR [m.chemicalbook.com]

- 10. massbank.eu [massbank.eu]

- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. chemclassjournal.com [chemclassjournal.com]

- 14. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

- 15. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 17. mt.com [mt.com]

- 18. lookchem.com [lookchem.com]

- 19. torontech.com [torontech.com]

- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 21. database.ich.org [database.ich.org]

Thermal Decomposition Analysis of 5-Chloroisophthalic Acid: A Technical Guide

Executive Summary

5-Chloroisophthalic acid (5-CIPA) serves as a critical organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and as a pharmaceutical intermediate.[1] Its thermal stability profile is not merely a physical property but a defining parameter for its utility in solvothermal synthesis and high-temperature processing.[1]

This guide moves beyond basic data reporting to establish a rigorous framework for analyzing the thermal decomposition of 5-CIPA. We focus on the interplay between phase transitions (melting) and chemical degradation (decarboxylation), providing a self-validating experimental protocol designed to eliminate common artifacts in thermal analysis.

Physicochemical Baseline & Thermal Stability[2][3]

Before initiating thermal analysis, one must establish the baseline physical properties.[1] For 5-CIPA, the proximity of its melting point to its decomposition onset is a critical analytical challenge.[1]

| Property | Value / Range | Significance |

| CAS Number | 2157-39-3 | Unique Identifier |

| Molecular Formula | C₈H₅ClO₄ | |

| Melting Point | 278 – 280 °C | Critical Threshold: Thermal events below this are likely solvent loss or impurities.[1][2][3] |

| Boiling Point | ~424.5 °C (Predicted) | Theoretical only; decomposition precedes boiling.[1] |

| pKa | 3.16 ± 0.10 | Acidity influences salt formation and thermal stability of intermediates.[1] |

Expert Insight: Unlike aliphatic carboxylic acids, 5-CIPA possesses an aromatic ring stabilized by the electron-withdrawing chlorine atom.[1] However, the meta-positioning of the carboxyl groups makes them susceptible to sequential decarboxylation once the crystal lattice breaks (melting).

Experimental Protocol: The Self-Validating System

To distinguish between sublimation, melting, and decomposition, a "Standard Run" is insufficient.[1] You must employ a Dual-Atmosphere, Variable-Crucible approach.

Instrumentation Setup

-

Techniques: Simultaneous TGA-DSC (Thermogravimetric Analysis coupled with Differential Scanning Calorimetry).[1][4]

-

Purge Gas:

-

Heating Rates: 5, 10, 15, and 20 K/min (Required for Kinetic Analysis).

Crucible Selection Strategy (The "Crucible Effect")

The choice of crucible dictates the quality of your data regarding the melting/decomposition overlap.

-

Open Alumina Pan: Allows free escape of volatiles.[1]

-

Pinhole Hermetic Aluminum Pan:

Workflow Diagram

The following diagram illustrates the validated workflow for extracting kinetic parameters.

Caption: Integrated TGA-DSC workflow distinguishing phase transition from chemical degradation.

Thermal Decomposition Mechanism[7][8][9][10]

The thermal breakdown of 5-CIPA is not a single-step event.[1][5][6] Understanding the mechanism allows you to interpret the TGA derivative (DTG) peaks correctly.[1]

The Pathway

-

Dehydration (If Solvated): If the sample is a hydrate or crystallized from water, a mass loss of ~5-8% occurs between 80-120°C. Pure 5-CIPA should be anhydrous.[1]

-

Melting (Phase Transition): At 279°C , the DSC will show a sharp endothermic peak.[1] There should be zero mass loss at this exact moment if the pan is sealed properly.[1]

-

Decarboxylation (Primary Degradation): Immediately following the melt (or overlapping), the carboxyl groups (-COOH) destabilize.[1]

-

Full Skeleton Breakdown: Above 400°C, the aromatic ring fragments, releasing chlorine and carbonaceous char.[1]

Mechanistic Diagram[1]

Caption: Step-wise thermal degradation pathway of 5-Chloroisophthalic acid.[1]

Kinetic Analysis Methodology

To predict the stability of 5-CIPA over long storage periods or during high-temperature synthesis (e.g., MOF solvothermal synthesis at 150°C), you must calculate the Activation Energy (

Do not rely on a single heating rate. Use the Iso-conversional Methods which assume the reaction mechanism is independent of the heating rate.[1]

The Flynn-Wall-Ozawa (FWO) Method

This model-free method is the industry standard for non-isothermal decomposition.[1]

Equation:

Protocol:

-

Perform TGA at

K/min.[1][8] -

Select conversion points (

).[1] -

Plot

vs -

The slope of the lines will yield

.[1]

Expected Result: For aromatic carboxylic acids,

Applications in Drug Development & MOFs

Metal-Organic Frameworks (MOFs)

5-CIPA is a preferred ligand because the Chlorine atom induces a dipole and steric bulk that prevents dense packing, often leading to higher porosity MOFs.[1]

-

Thermal Implication: When coordinated to metals (e.g., Cu, Zn), the thermal stability often increases significantly (up to 350-400°C) compared to the free acid. The TGA of the free acid serves as the "blank" to prove coordination.[1]

Pharmaceutical Impurity Profiling

In drug synthesis, 5-CIPA may be a starting material.[1]

-

Purity Check: Use the DSC melting peak.[1][9] A broadened peak (onset < 275°C) indicates the presence of isomers (e.g., 4-chloroisophthalic acid) or solvent inclusion.

References

-

LookChem. (n.d.).[1][2] 5-Chloroisophthalic acid Physical Properties and Melting Point. Retrieved October 26, 2023, from [Link]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 349658, 4-Chloroisophthalic acid (Isomer Comparison). Retrieved October 26, 2023, from [Link]

-

Mettler Toledo. (n.d.).[1] Thermal Analysis of Pharmaceutical Compounds: TGA and DSC Guidelines. Retrieved October 26, 2023, from [Link]

-

Royal Society of Chemistry. (2012). Hydrothermal synthesis and stability of isophthalic acid derivatives. Retrieved October 26, 2023, from [Link]

Sources

- 1. 5-Aminoisophthalic acid | C8H7NO4 | CID 66833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 4-Chloroisophthalic acid | C8H5ClO4 | CID 349658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of thermal behavior of phytic acid | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 7. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 9. mt.com [mt.com]

Technical Guide: Structural Characterization and Crystal Engineering Utility of 5-Chloroisophthalic Acid

Executive Summary

5-Chloroisophthalic acid (5-CIP) represents a critical building block in the fields of supramolecular chemistry and reticular synthesis. Unlike its unsubstituted parent, isophthalic acid, the introduction of a chlorine atom at the 5-position breaks the electronic symmetry of the aromatic ring while providing a steric handle that influences packing efficiency.

This guide provides an in-depth analysis of the solid-state architecture of 5-CIP. We move beyond simple metric description to explore the causality of its crystallization—how the interplay between strong hydrogen bonding (

Part 1: Molecular Architecture & Crystallographic Metrics

The Molecular Geometry

The 5-CIP molecule (

Key Structural Parameters (Representative):

-

C–Cl Bond Length: ~1.74 Å (Typical for aryl chlorides, exhibiting partial double-bond character).

-

Carboxyl Torsion: The –COOH groups are rarely coplanar with the benzene ring. Torsion angles of 5–15° are common to alleviate steric repulsion and facilitate hydrogen bonding.

-

Electronic Effect: The electron-withdrawing Cl atom increases the acidity of the carboxylic protons compared to isophthalic acid (pKa ~3.4 vs 3.7), strengthening the resulting hydrogen bonds.

Crystal Packing and Space Group Logic

While specific polymorphs can vary by solvent, 5-halo-isophthalic acids generally crystallize in Monoclinic or Triclinic systems. The packing is dominated by the requirement to saturate the hydrogen bond donors/acceptors.

Table 1: Comparative Crystallographic Metrics (5-Halo-Isophthalic Series) Note: Data for 5-Fluoro is experimental; 5-Chloro is extrapolated based on isostructural trends.

| Parameter | 5-Fluoroisophthalic Acid (Experimental) | 5-Chloroisophthalic Acid (Predicted Trend) | Significance |

| Crystal System | Monoclinic | Monoclinic / Triclinic | Low symmetry allows efficient packing of bent molecules. |

| Space Group | Centrosymmetric packing favored to cancel dipole moments. | ||

| Unit Cell Vol. | ~385 ų ( | ~410–430 ų | Expansion driven by larger Van der Waals radius of Cl (1.75 Å) vs F (1.47 Å). |

| Packing Motif | 2D Hydrogen-bonded sheets | 2D Sheets / Ribbons | Cl atom forces layer separation, preventing tight |

Expert Insight: When solving the structure of 5-CIP, expect disorder in the carboxylic acid protons if the data is collected at room temperature. Cryogenic data collection (100 K) is mandatory to locate the H-atoms and confirm the synthon geometry.

Part 2: Supramolecular Assembly & Intermolecular Forces

The utility of 5-CIP in crystal engineering relies on its predictable "supramolecular synthons." The molecule does not crystallize randomly; it follows a hierarchical assembly logic.

The Primary Synthon: Carboxylic Acid Dimer

The dominant interaction is the formation of centrosymmetric dimers between carboxylic acid groups of adjacent molecules. In graph set notation, this is the

The Secondary Assembly: The Ribbon

Because 5-CIP has two carboxylic acid groups, the dimer formation propagates indefinitely.

-

Dimerization: Molecule A binds to Molecule B via Site 1.

-

Propagation: Molecule B binds to Molecule C via Site 3.

-

Result: An infinite 1D "zigzag" tape or ribbon.

The Chlorine Effect (Halogen Bonding)

Unlike the fluoro- derivative, the chlorine atom in 5-CIP is polarizable enough to participate in weak Type I or Type II halogen bonding (C–Cl

Visualization: Supramolecular Hierarchy

The following diagram illustrates the transition from single molecule to the infinite ribbon structure found in the crystal lattice.

Caption: Hierarchical assembly of 5-Chloroisophthalic acid. The primary

Part 3: Experimental Protocol (Crystallization)

To obtain single crystals suitable for X-ray diffraction, one cannot simply evaporate a solution rapidly. The goal is to minimize nucleation sites to favor the growth of a few large crystals over many micro-crystals.

Solvent Selection Strategy

5-CIP is moderately soluble in alcohols but insoluble in non-polar solvents.

-

Good Solvents: Methanol, Ethanol, Acetone.

-

Anti-Solvents: Water, Hexane, Toluene.

-

Recommended System: Ethanol/Water (Slow Evaporation) or Acetone/Hexane (Vapor Diffusion).

Protocol: Slow Evaporation Method

This protocol is self-validating; if the solution turns cloudy immediately, the concentration is too high (nucleation rate > growth rate).

Step-by-Step Workflow:

-

Saturation: Dissolve 50 mg of 5-CIP in 5 mL of warm Ethanol (40°C). Ensure the solution is clear.

-

Filtration: Pass the warm solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Why? To remove dust particles that act as heterogenous nucleation sites.

-

The "Cap" Trick: Cover the vial with Parafilm and poke 3-5 small holes with a needle. Why? To slow down the evaporation rate, allowing molecules to orient correctly on the crystal face.

-

Incubation: Place in a vibration-free environment at room temperature (20-25°C).

-

Harvest: Crystals should appear within 3-7 days as colorless blocks or plates.

Visualization: Crystallization Workflow

Caption: Optimization loop for growing single crystals of 5-CIP. Filtration is the critical control point to prevent polycrystallinity.

Part 4: Applications in Crystal Engineering & Pharma

The structure of 5-CIP is rarely the end goal; it is a means to an end in material design.

Metal-Organic Frameworks (MOFs)

5-CIP is a "bent linker." In MOF synthesis (e.g., with

-

Role of Chlorine: The Cl atom points into the pore of the MOF. This allows researchers to tune the pore aperture size and increase the affinity for specific gases (e.g.,

capture) via dipole interactions, without changing the overall network topology.

Pharmaceutical Co-Crystals

5-CIP is an excellent co-former for basic drugs (containing pyridine or amine groups).

-

Mechanism: The carboxylic acid proton of 5-CIP transfers to the basic nitrogen of the drug, or forms a heterosynthon (Acid

Pyridine). -

Benefit: This alters the solubility and melting point of the active pharmaceutical ingredient (API) without changing its covalent structure.

References

-

Structural Analogue (5-Fluoro): Shang, Y. J., et al. "5-Fluoroisophthalic acid." Acta Crystallographica Section E: Structure Reports Online 67.4 (2011): o890.

-

Hydrogen Bond Motifs: Etter, M. C.[1] "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research 23.4 (1990): 120-126.

-

MOF Applications: Zong, Z., et al. "Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid."[2] RSC Advances 10 (2020): 35354-35360.

-

Crystal Engineering Principles: Desiraju, G. R. "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition 34.21 (1995): 2311-2327.

Sources

An In-depth Technical Guide to the Acidity Constants (pKa) of 5-Chloroisophthalic Acid

This guide provides a comprehensive technical overview of the acidity constants (pKa) of 5-chloroisophthalic acid, tailored for researchers, scientists, and professionals in drug development. It delves into the theoretical underpinnings of its acidic behavior, predicted pKa values, and detailed methodologies for experimental determination and computational prediction.

Executive Summary

5-Chloroisophthalic acid, a substituted aromatic dicarboxylic acid, is a molecule of interest in various chemical and pharmaceutical applications. Its utility is intrinsically linked to its physicochemical properties, particularly its acidity constants (pKa). The pKa values govern the extent of ionization at a given pH, which in turn influences solubility, lipophilicity, and biological interactions. This document provides a foundational understanding of the factors influencing the pKa of 5-chloroisophthalic acid, offers predicted values, and presents detailed protocols for its empirical determination and computational modeling.

Theoretical Framework: Understanding the Acidity of 5-Chloroisophthalic Acid

5-Chloroisophthalic acid possesses two carboxylic acid functional groups attached to a benzene ring at positions 1 and 3, with a chlorine atom at position 5. As a dicarboxylic acid, it will have two distinct pKa values, corresponding to the sequential deprotonation of the two carboxylic acid groups.

The acidity of these groups is influenced by several factors:

-

Inductive Effect: The chlorine atom is an electron-withdrawing group. Through the inductive effect, it pulls electron density away from the benzene ring and, consequently, from the carboxylic acid groups.[1][2] This stabilizes the resulting carboxylate anions, thereby increasing the acidity (lowering the pKa) of both carboxylic acid groups compared to unsubstituted isophthalic acid.[2][3]

-

Resonance Effect: The carboxylic acid groups are deactivating and meta-directing. The resonance effect, which involves the delocalization of electrons, also plays a role in stabilizing the conjugate base.[1]

-

Electrostatic Interactions: After the first deprotonation, the resulting negative charge on the carboxylate anion makes it more difficult to remove the second proton from the remaining carboxylic acid group due to electrostatic repulsion. This results in the second pKa (pKa2) being higher than the first (pKa1).

The dissociation equilibria can be represented as follows:

Caption: Dissociation equilibria of 5-Chloroisophthalic acid.

Acidity Constant (pKa) Values

| Compound | pKa1 (Predicted) | pKa2 (Predicted) | Source |

| 5-Chloroisophthalic Acid | 3.16 ± 0.10 | Not specified | [4] |

It is important to note that the predicted value likely represents the first dissociation (pKa1) due to the significant acid-strengthening effect of the chloro substituent. The second pKa value (pKa2) would be expected to be higher. For comparison, the experimental pKa values for the parent compound, isophthalic acid, are approximately 3.46 (pKa1) and 4.46 (pKa2).[5] The presence of the electron-withdrawing chlorine atom would be expected to lower both of these values.

Methodologies for pKa Determination

Accurate determination of pKa values is crucial for research and development. Below are detailed protocols for both experimental and computational approaches.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[6][7][8][9] The method involves titrating a solution of the analyte with a standardized solution of a strong base while monitoring the pH.

Caption: Workflow for pKa determination by potentiometric titration.

-

Preparation of Solutions:

-

Prepare an approximately 0.01 M solution of 5-chloroisophthalic acid in deionized water. Gentle heating may be required for dissolution.

-

Prepare and standardize a ~0.1 M solution of sodium hydroxide (NaOH).

-

Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.[7]

-

-

Titration Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the 5-chloroisophthalic acid solution into a beaker.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Begin stirring at a moderate, constant rate.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.[10]

-

Continue the titration well past the second equivalence point, as indicated by a second sharp increase in pH.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the two equivalence points (Veq1 and Veq2) from the inflection points of the curve. This can be done visually or by using the first or second derivative of the titration curve.

-

The first pKa (pKa1) is equal to the pH at half the first equivalence volume (Veq1/2).

-

The second pKa (pKa2) is equal to the pH at the midpoint between the first and second equivalence points, i.e., at a volume of (Veq1 + Veq2)/2.

-

Experimental Determination: UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[11][12][13] It is particularly useful for sparingly soluble compounds or when only small sample quantities are available.[8]

The absorbance of a solution of 5-chloroisophthalic acid is measured at various pH values. The pKa is determined by fitting the absorbance data to the Henderson-Hasselbalch equation. The spectra of the fully protonated (H₂A), monoanionic (HA⁻), and dianionic (A²⁻) species must differ.

-

Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning a range that brackets the expected pKa values (e.g., from pH 2 to pH 6).

-

Sample Preparation: Prepare a stock solution of 5-chloroisophthalic acid. Add a small, constant volume of this stock solution to each buffer solution to create a series of samples with the same total concentration but different pH values.

-

Spectrophotometric Measurement:

-

Record the UV-Vis spectrum (e.g., from 200-400 nm) for each buffered solution.

-

Identify a wavelength where the absorbance changes significantly with pH.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength against the pH.

-

The resulting sigmoidal curve can be analyzed to determine the pKa values, which correspond to the pH at the inflection points. For a dicarboxylic acid, a biphasic curve may be observed.

-

Computational pKa Prediction

In silico methods are increasingly used to predict pKa values, offering a rapid and cost-effective alternative to experimental determination.[14][15] These methods are particularly valuable for high-throughput screening of virtual compound libraries.

Quantum mechanical (QM) and quantitative structure-property relationship (QSPR) models are the two main approaches.[6][14]

-

Quantum Mechanical (QM) Methods: These methods, often based on Density Functional Theory (DFT), calculate the Gibbs free energy change of the dissociation reaction in a simulated solvent environment (e.g., using a continuum solvation model like SMD or PCM).[16][17] The pKa is then derived from this free energy change.

-

QSPR Methods: These approaches use statistical models to correlate structural descriptors of molecules with their experimentally determined pKa values.[18] The accuracy of these predictions depends heavily on the quality and relevance of the training dataset.

Caption: Workflow for computational pKa prediction using QM methods.

Conclusion

While a predicted pKa1 value of 3.16 is available for 5-chloroisophthalic acid, experimental determination via methods such as potentiometric titration is recommended for obtaining definitive values for both pKa1 and pKa2. The electron-withdrawing nature of the chlorine substituent leads to an anticipated increase in acidity compared to the parent isophthalic acid. Understanding these pKa values is fundamental for controlling and predicting the behavior of 5-chloroisophthalic acid in various applications, from synthetic chemistry to pharmaceutical formulation.

References

- Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.

-

LookChem. (n.d.). 5-Chloroisophthalic acid. Retrieved from [Link]

-

Quora. (2022, November 24). Why is phthalic acid more acidic than isophyllic acid or terephthalic acid? Retrieved from [Link]

-

van der Water, B. E., et al. (2007). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. Retrieved from [Link]

-

Quora. (2018, May 28). Why do dicarboxylic acids have two pKa points? Retrieved from [Link]

-

Barillaro, G., et al. (2008). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

-

Ibarra-Montaño, L. A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. Lifescience Global. Retrieved from [Link]

-

DTIC. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

-

Zeitschrift für Naturforschung. (n.d.). pKas in Dicarboxylic Acids by Constant- pH Molecular Dynamics Simulations. Retrieved from [Link]

-

Quora. (2019, May 9). What is the acidity order for terephthalic acid, phthalic acid and isophthalic acid? Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022, February 1). Comparing acidic strength of phthalic acid isomers. Retrieved from [Link]

-

YouTube. (2023, March 29). Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds. Retrieved from [Link]

-

NIST. (n.d.). Isophthalic acid, 2-chloro-5-methylphenyl propyl ester. Retrieved from [Link]

-

Salgado, L. E. V., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Retrieved from [Link]

-

Scientific Research Publishing. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]

-

LabSolutions. (n.d.). 5-Chloroisophthalic acid. Retrieved from [Link]

-

Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

Pezzola, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. PMC. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Unknown. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

-

Popelier, P., & Caine, B. (2023). pKa prediction from ab initio calculations. Research Outreach. Retrieved from [Link]

-

Pezzola, S., et al. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry. Retrieved from [Link]

-

SCM. (2025). pKa values — Tutorials 2025.1 documentation. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloroisophthalic acid. Retrieved from [Link]

-

MPG.PuRe. (2020, July 6). Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. Retrieved from [Link]

-

Wikipedia. (n.d.). Isophthalic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity - Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

NIST. (n.d.). Isophthalic acid. Retrieved from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

-

Introductory Chemistry. (n.d.). Appendix B: Selected Acid Dissociation Constants at 25°C. Retrieved from [Link]

-

Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

Open Washington Pressbooks. (n.d.). Appendix B: Selected Acid Dissociation Constants at 25°C – Chem&121: Introduction to Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, March 19). E1: Acid Dissociation Constants at 25°C. Retrieved from [Link]

Sources

- 1. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 2. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. lookchem.com [lookchem.com]

- 5. Isophthalic acid - Wikipedia [en.wikipedia.org]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. asdlib.org [asdlib.org]

- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scirp.org [scirp.org]

- 13. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 14. mrupp.info [mrupp.info]

- 15. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]

- 16. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. acdlabs.com [acdlabs.com]

Methodological & Application

Application Notes and Protocols: Solvothermal Synthesis of a Zinc-Based Metal-Organic Framework Using 5-Chloroisophthalic Acid for Controlled Drug Delivery

Introduction: The Strategic Integration of 5-Chloroisophthalic Acid in MOF-based Drug Delivery Platforms

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1] These crystalline materials, constructed from metal ions or clusters linked by organic ligands, are emerging as highly promising platforms for a range of biomedical applications, most notably in drug delivery.[1] The rational design of MOFs, through the judicious selection of their constituent metal nodes and organic linkers, allows for the fine-tuning of their drug loading capacities and release kinetics.

This application note details the solvothermal synthesis of a hypothetical zinc-based MOF, herein designated as Zn-Cl-MOF, utilizing 5-chloroisophthalic acid as the organic linker. The strategic incorporation of a chloro-functional group on the isophthalic acid backbone is not arbitrary; it is a deliberate design choice aimed at modulating the physicochemical properties of the resulting MOF. The electron-withdrawing nature and the hydrophobicity of the chlorine atom can influence the framework's stability and its interaction with guest molecules, such as pharmaceuticals.[2] Specifically, halogen functionalization has been shown to increase the hydrophobicity of MOFs, which can lead to a more sustained and controlled release of encapsulated drugs.[2]

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive, step-by-step protocol for the synthesis, characterization, and subsequent application of Zn-Cl-MOF as a carrier for the non-steroidal anti-inflammatory drug, ibuprofen.

Rationale for Component Selection

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O): Zinc is a biocompatible metal ion that is relatively non-toxic, making it a suitable choice for biomedical applications.[3] Zinc-based MOFs, such as the well-known MOF-5, have been extensively studied for their structural diversity and high porosity.[4]

-

5-Chloroisophthalic Acid (H₂-Cl-BDC): As the organic linker, 5-chloroisophthalic acid provides the structural backbone of the MOF. The carboxylate groups coordinate with the zinc ions to form the extended framework. The chloro-substituent introduces a functional handle that can influence the MOF's properties. It is hypothesized that the chloro group will enhance the lipophilicity of the pores, potentially leading to stronger interactions with hydrophobic drug molecules and a more controlled release profile.[2]

-

N,N-Dimethylformamide (DMF): DMF is a common high-boiling point solvent used in solvothermal synthesis. It effectively dissolves both the metal salt and the organic linker, facilitating the formation of a homogeneous reaction mixture necessary for high-quality crystal growth.[4]

Experimental Protocols

Part 1: Solvothermal Synthesis of Zn-Cl-MOF

This protocol outlines the solvothermal synthesis of the hypothetical Zn-Cl-MOF. The parameters provided are based on established methods for similar isophthalate-based MOFs.[5][6]

Materials and Equipment:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

5-Chloroisophthalic acid (H₂-Cl-BDC)

-

N,N-Dimethylformamide (DMF)

-

Chloroform

-

20 mL Scintillation vials or Teflon-lined autoclave

-

Magnetic stirrer and stir bar

-

Programmable oven

-

Centrifuge

-

Vacuum oven

Step-by-Step Protocol:

-

Preparation of the Reaction Mixture:

-

In a 20 mL scintillation vial, dissolve 0.3 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

-

In a separate container, dissolve 0.15 mmol of 5-chloroisophthalic acid in 5 mL of DMF.

-

Combine the two solutions in the 20 mL scintillation vial and add a magnetic stir bar.

-

Stir the mixture at room temperature for 30 minutes to ensure homogeneity.[4]

-

-

Solvothermal Reaction:

-

Seal the vial tightly. For higher temperatures and pressures, it is recommended to transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

-

Place the sealed vessel in a programmable oven and heat to 110°C for 24 hours.[4] The elevated temperature and pressure facilitate the coordination reaction and crystallization of the MOF.

-

-

Isolation and Purification:

-

After 24 hours, turn off the oven and allow the vessel to cool slowly to room temperature.

-

Collect the resulting white crystalline product by decantation or centrifugation.

-

Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. After each wash, separate the solid by centrifugation.

-

To exchange the high-boiling point DMF solvent within the pores, immerse the crystals in a more volatile solvent like chloroform (3 x 10 mL) for 24 hours per wash.[4] This step is crucial for the "activation" of the MOF, making the pores accessible for guest molecules.

-

-

Activation:

-

After the final wash, decant the chloroform and dry the product in a vacuum oven at 80°C overnight to remove all residual solvent.

-

The resulting white powder is the activated Zn-Cl-MOF.

-

Synthesis Parameters Summary:

| Parameter | Value | Rationale |

| Metal Salt | Zinc Nitrate Hexahydrate | Biocompatible metal source. |

| Organic Linker | 5-Chloroisophthalic Acid | Functionalized linker for modulated drug release. |

| Solvent | N,N-Dimethylformamide (DMF) | High boiling point solvent for solvothermal synthesis. |

| Molar Ratio (Metal:Linker) | 2:1 | A common stoichiometric ratio for this type of MOF. |

| Temperature | 110°C | Promotes crystal growth without decomposing the linker.[4] |

| Reaction Time | 24 hours | Sufficient time for crystal formation.[4] |

Visualization of the Synthesis Workflow:

Sources

- 1. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. iptek.its.ac.id [iptek.its.ac.id]

- 5. Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Catalytic Applications of Metal-Organic Frameworks Derived from 5-Chloroisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Untapped Potential of 5-Chloroisophthalic Acid in Catalytic MOF Design

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, and increasingly, in heterogeneous catalysis.[1][2][3] The ability to tune their structure and function by judiciously selecting metal nodes and organic linkers allows for the rational design of catalysts with high activity, selectivity, and stability.[2][4] The organic linkers, in particular, are not merely structural scaffolds but can be active participants in the catalytic process.[2]

This guide focuses on the prospective catalytic applications of MOFs derived from 5-chloroisophthalic acid. While the broader family of MOFs based on substituted isophthalic acids has demonstrated catalytic prowess in various transformations,[5][6] the 5-chloro derivative remains a relatively underexplored building block. The presence of an electron-withdrawing chloro group on the isophthalate linker is hypothesized to modulate the electronic properties of the resulting MOF, potentially enhancing its Lewis acidity and influencing its performance in a range of catalytic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions.

The metal centers in MOFs can act as Lewis acid sites, while the organic linkers can be functionalized to introduce Brønsted acidity or basicity, leading to bifunctional catalysts.[2] The inherent porosity of MOFs allows for the diffusion of reactants and products, and in some cases, can impart shape and size selectivity to the catalytic process.[1][2]

This document provides a comprehensive overview of the potential catalytic applications of 5-chloroisophthalic acid-derived MOFs, including detailed protocols for their synthesis and proposed use in a representative catalytic oxidation reaction. The methodologies presented herein are grounded in established principles of MOF chemistry and catalysis, drawing analogies from well-studied related systems to provide a robust starting point for researchers in the field.

I. Synthesis of a Representative 5-Chloroisophthalic Acid MOF: A Solvothermal Approach

The solvothermal method is a widely employed technique for the synthesis of MOFs, as it allows for the formation of highly crystalline materials under controlled temperature and pressure.[4] The following protocol describes the synthesis of a hypothetical zinc-based MOF, designated here as Zn-Cl-MOF, using 5-chloroisophthalic acid as the organic linker. Zinc is chosen as the metal node due to its common use in the synthesis of robust and catalytically active MOFs, such as the well-known MOF-5.[7][8]

Protocol: Solvothermal Synthesis of Zn-Cl-MOF

1. Materials and Reagents:

-

5-Chloroisophthalic acid (H₂-5-Cl-IPA)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (absolute)

-

Chloroform

2. Equipment:

-

20 mL scintillation vials or Teflon-lined stainless steel autoclave

-

Oven

-

Centrifuge

-

Vacuum filtration apparatus

3. Step-by-Step Procedure:

-

Precursor Solution Preparation:

-

In a 20 mL scintillation vial, dissolve 100 mg of 5-chloroisophthalic acid in 10 mL of DMF.

-

In a separate vial, dissolve 297 mg of zinc nitrate hexahydrate in 10 mL of DMF.

-

Rationale: DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve both the organic linker and the metal salt.

-

-

Mixing and Solvothermal Reaction:

-

Combine the two solutions in a single vial.

-

Cap the vial tightly and place it in a preheated oven at 120 °C for 24 hours.

-

Rationale: The elevated temperature provides the necessary energy for the coordination-driven self-assembly of the MOF structure. The reaction time allows for the growth of well-defined crystals.

-

-

Isolation and Washing:

-

After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Colorless crystals of Zn-Cl-MOF should be visible.

-

Decant the supernatant and wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted precursors.

-

Centrifuge the mixture after each wash to collect the solid product.

-

Rationale: Thorough washing is crucial to obtain a pure MOF material, free from residual reactants that could interfere with catalytic activity.

-

-

Solvent Exchange and Activation:

-

After the final DMF wash, immerse the crystals in 10 mL of ethanol for 24 hours, replacing the ethanol every 8 hours.

-

Following the ethanol exchange, immerse the crystals in 10 mL of chloroform for 24 hours, replacing the chloroform every 8 hours.

-

Rationale: Solvent exchange is performed to replace the high-boiling DMF in the pores with a more volatile solvent like chloroform. This facilitates the subsequent activation step.

-

Activate the MOF by heating the chloroform-exchanged crystals under vacuum at 150 °C for 12 hours. This process removes the solvent molecules from the pores, exposing the active metal sites.

-

Rationale: Activation is a critical step to generate coordinatively unsaturated metal sites, which are often the primary catalytic centers in MOFs.[2]

-

4. Characterization:

The synthesized Zn-Cl-MOF should be characterized using standard techniques to confirm its structure, porosity, and thermal stability.

| Characterization Technique | Expected Outcome |

| Powder X-Ray Diffraction (PXRD) | A diffraction pattern that confirms the crystallinity and phase purity of the material. |

| Thermogravimetric Analysis (TGA) | A profile indicating the temperature at which solvent molecules are removed and the onset of framework decomposition. |

| N₂ Adsorption-Desorption Isotherm | A Type I isotherm, characteristic of microporous materials, from which the BET surface area can be calculated. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Spectra showing the disappearance of the carboxylic acid C=O stretch and the appearance of carboxylate stretches, confirming coordination to the metal center. |

Synthesis and Activation Workflow

Caption: Workflow for the synthesis and activation of Zn-Cl-MOF.

II. Catalytic Application: Oxidation of Benzyl Alcohol

The selective oxidation of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis, crucial for the production of fine chemicals and pharmaceuticals. MOFs have shown significant promise as catalysts for these reactions, often exhibiting high selectivity and reusability.[9] The following protocol outlines a hypothetical application of the activated Zn-Cl-MOF as a heterogeneous catalyst for the microwave-assisted oxidation of benzyl alcohol to benzaldehyde, using tert-butyl hydroperoxide (TBHP) as the oxidant.

Protocol: Microwave-Assisted Oxidation of Benzyl Alcohol

1. Materials and Reagents:

-

Activated Zn-Cl-MOF (catalyst)

-

Benzyl alcohol (substrate)

-

tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (oxidant)

-

Acetonitrile (solvent)

-

Dodecane (internal standard for GC analysis)

2. Equipment:

-

Microwave reactor with sealed reaction vessels

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Magnetic stirrer

3. Step-by-Step Procedure:

-

Reaction Setup:

-

To a 10 mL microwave reaction vessel, add 20 mg of the activated Zn-Cl-MOF, 1 mmol of benzyl alcohol, 2 mL of acetonitrile, and 0.1 mmol of dodecane (internal standard).

-

Rationale: Acetonitrile is a suitable solvent for this reaction. The internal standard allows for accurate quantification of the reaction products by GC.

-

-

Reaction Initiation:

-

Add 2 mmol of TBHP to the reaction mixture.

-

Seal the vessel and place it in the microwave reactor.

-

Rationale: TBHP is a commonly used and effective oxidant for alcohol oxidation. A molar excess is used to ensure complete conversion of the substrate.

-

-

Microwave Irradiation:

-

Heat the reaction mixture to 120 °C under microwave irradiation for 30 minutes with stirring.

-

Rationale: Microwave heating can significantly accelerate the reaction rate compared to conventional heating methods.

-

-

Product Analysis:

-

After the reaction, cool the vessel to room temperature.

-

Take an aliquot of the reaction mixture, filter it through a syringe filter to remove the catalyst, and analyze it by GC-FID.

-

Calculate the conversion of benzyl alcohol and the selectivity for benzaldehyde based on the GC data.

-

4. Catalyst Reusability Study:

-

After the reaction, recover the Zn-Cl-MOF catalyst by centrifugation.

-

Wash the recovered catalyst with acetonitrile (3 x 5 mL).

-

Dry the catalyst under vacuum at 100 °C for 4 hours.

-

Use the recovered catalyst in a subsequent reaction cycle under the same conditions to evaluate its stability and reusability.

Expected Performance and Mechanistic Insights

The catalytic performance of the Zn-Cl-MOF can be quantified by several key metrics:

| Performance Metric | Description |

| Conversion (%) | The percentage of benzyl alcohol that has been consumed in the reaction. |

| Selectivity (%) | The percentage of the converted benzyl alcohol that has formed benzaldehyde. |

| Turnover Number (TON) | Moles of product formed per mole of active sites. |

| Turnover Frequency (TOF) | TON per unit time (e.g., h⁻¹). |

The proposed catalytic mechanism likely involves the coordination of benzyl alcohol to the Lewis acidic zinc centers within the MOF. The electron-withdrawing nature of the 5-chloroisophthalate linker may enhance the Lewis acidity of the zinc sites, facilitating the activation of the alcohol. The coordinated alcohol is then oxidized by TBHP.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the oxidation of benzyl alcohol.

III. Self-Validation and Trustworthiness

The protocols described in this guide are designed to be self-validating. The successful synthesis of the Zn-Cl-MOF can be unequivocally confirmed by the characterization data (PXRD, TGA, N₂ isotherm, FT-IR). The catalytic activity is directly measured by the conversion of the reactant and the formation of the product, quantified by a reliable analytical technique like gas chromatography. The heterogeneity of the catalyst can be confirmed by a hot filtration test, where the solid catalyst is removed from the reaction mixture at an intermediate stage; if the reaction ceases in the filtrate, it confirms that the catalysis is occurring on the solid MOF and not due to leached active species. The reusability study serves as a direct measure of the catalyst's stability under the reaction conditions.

IV. Conclusion and Future Outlook

MOFs derived from 5-chloroisophthalic acid represent a promising, yet underexplored, area of research in heterogeneous catalysis. The presence of the chloro substituent offers a handle for tuning the electronic properties of the framework, which can, in turn, influence catalytic activity and selectivity. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers venturing into this exciting field. Further exploration of different metal nodes, reaction conditions, and catalytic transformations will undoubtedly uncover the full potential of these materials in applications ranging from fine chemical synthesis to environmental remediation.

References

-

Guo, C., Zhang, Y., Zhang, L., Zhang, Y., & Wang, J. (2018). 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction. CrystEngComm, 20(36), 5327-5331. [Link]

-

Remya, V. R., & Kurian, M. (2019). Synthesis and catalytic applications of metal–organic frameworks: a review on recent literature. International Nano Letters, 9(1), 17-29. [Link]

-

Ishida, T., Nagaoka, M., Akita, T., & Haruta, M. (2008). MOF-5 as a template for synthesizing nanostructured porous zinc oxide. Chemistry–A European Journal, 14(28), 8456-8460. [Link]

-